molecular formula C22H32O4 B14663407 (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate CAS No. 37976-91-3

(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate

Cat. No.: B14663407
CAS No.: 37976-91-3
M. Wt: 360.5 g/mol
InChI Key: NXXCHHXULKQJRB-OIELIUQCSA-N
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Description

(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate is a synthetic steroidal compound derived from androstane It is characterized by the presence of a methoxy group at the 7th position, an oxo group at the 17th position, and an acetate ester at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common method starts with the precursor androst-5-en-3beta-ol-17-one. The methoxy group is introduced at the 7th position through a methylation reaction using a suitable methylating agent under controlled conditions. The oxo group at the 17th position is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent. Finally, the acetate ester is formed by reacting the hydroxyl group at the 3rd position with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the oxo group at the 17th position to a hydroxyl group.

    Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other steroidal compounds and studying reaction mechanisms.

    Biology: The compound is used in research to understand steroid metabolism and its effects on biological systems.

    Medicine: It has potential therapeutic applications in treating hormonal imbalances and certain cancers.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with steroid receptors in the body. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism. The molecular pathways involved include the activation of specific transcription factors and the regulation of target gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3beta)-3-Hydroxyandrost-5-en-17-one: A precursor in the synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate.

    7-Keto-DHEA: Another steroidal compound with a similar structure but different functional groups.

    Epiandrosterone: A naturally occurring steroid with structural similarities.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the acetate ester at the 3rd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.

Properties

CAS No.

37976-91-3

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O4/c1-13(23)26-15-7-9-21(2)14(11-15)12-18(25-4)20-16-5-6-19(24)22(16,3)10-8-17(20)21/h12,15-18,20H,5-11H2,1-4H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

NXXCHHXULKQJRB-OIELIUQCSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC)CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OC)CCC4=O)C)C

Origin of Product

United States

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